

# BI-9321 trihydrochloride discovery and development

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## Compound of Interest

Compound Name: *BI-9321 trihydrochloride*

Cat. No.: *B2886217*

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An In-Depth Technical Guide to the Discovery and Development of **BI-9321 Trihydrochloride**

Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

BI-9321 is a first-in-class, potent, and highly selective chemical probe that acts as an antagonist of the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3). Its discovery, a result of a collaboration between Boehringer Ingelheim and the Structural Genomics Consortium (SGC), was achieved through fragment-based screening and subsequent structure-based optimization.[1] BI-9321 targets the methyl-lysine binding site within the NSD3-PWWP1 domain, effectively disrupting its interaction with histone tails.[2][3] This probe has proven invaluable for investigating the non-enzymatic, scaffolding role of NSD3 in certain cancers, particularly in acute myeloid leukemia (AML), where the short isoform of NSD3 is crucial for cell viability.[3][4] This document provides a detailed overview of its discovery, mechanism of action, key quantitative data, and the experimental protocols used for its characterization.

## Discovery and Lead Optimization

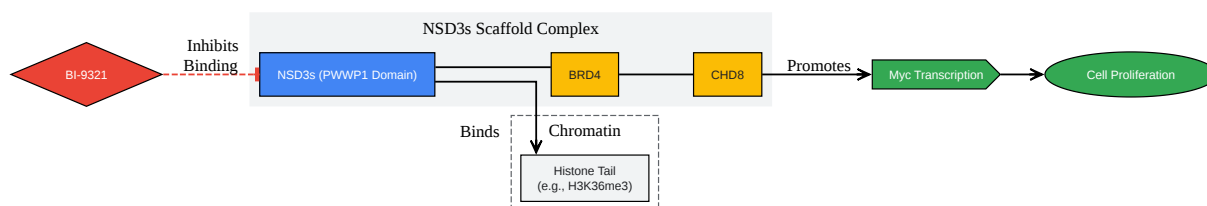
The development of BI-9321 began with a fragment-based screening (FBS) campaign to identify initial, low-molecular-weight binders to the methyl-lysine binding pocket of the NSD3-PWWP1 domain.[1] Hits from this screen were then optimized using structure-based design, leveraging X-ray crystallography to improve potency and selectivity. This process led to the

identification of BI-9321 as a lead compound with sub-micromolar in vitro activity and excellent selectivity over other PWWP domains.[1][5] A closely related analogue, BI-9466, which is over 500-fold less active, was identified as a negative control for cellular experiments.[1]

## Mechanism of Action: Epigenetic Reader Antagonism

NSD3 is an epigenetic regulator with multiple domains. The short isoform (NSD3s), which lacks the methyltransferase SET domain, is implicated in certain cancers where it functions as a scaffold protein.[3][6] The PWWP1 domain of NSD3s acts as an epigenetic "reader," binding to histone marks to recruit other proteins to chromatin. Specifically, it links the bromodomain protein BRD4 to the chromatin remodeler CHD8, sustaining a pro-oncogenic gene expression program, including the transcription of Myc.[7][8]

BI-9321 competitively binds to the aromatic cage of the NSD3-PWWP1 domain, preventing its engagement with histones. This action disrupts the NSD3-BRD4-CHD8 complex, leading to the downregulation of target genes like Myc and subsequent reduction in cell proliferation in sensitive cell lines like MOLM-13 (AML).[4][7]



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Caption: BI-9321 blocks the NSD3-PWWP1 interaction with histones, disrupting an oncogenic scaffold.

## Data Presentation

### Table 1: In Vitro Binding Affinity and Selectivity of BI-9321

Parameter	Method	Value	Target/Condition
Binding Affinity (Kd)	SPR	166 nM	Human NSD3-PWWP1 Domain
Binding Affinity (IC50)	TR-FRET	203 nM	Human NSD3-PWWP1 Domain
Selectivity	Various	>500-fold vs. BI-9466 (negative control)	TR-FRET / SPR
Selectivity	Various	Inactive	NSD2-PWWP1, NSD3-PWWP2
Kinase Selectivity	Kinase Panel	No hits	31 tested kinases

Data sourced from multiple references.[\[1\]](#)[\[5\]](#)[\[9\]](#)

### Table 2: Cellular Activity of BI-9321

Parameter	Method	Value	Cell Line/Condition
Target Engagement (IC50)	NanoBRET™	1.2 µM	U2OS cells (NSD3-H3 interaction)
Target Engagement	FRAP	Confirmed at 1 µM	N/A
Downstream Effect	qPCR	Downregulation of Myc mRNA	MOLM-13 cells
Functional Outcome	Proliferation Assay	Reduced Proliferation	MOLM-13 cells

Data sourced from multiple references.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Experimental Protocols

### Surface Plasmon Resonance (SPR) for Kd Determination

**Objective:** To quantify the binding affinity and kinetics of BI-9321 to the NSD3-PWWP1 domain.

**Methodology:**

- **Immobilization:** The purified, recombinant NSD3-PWWP1 protein (ligand) is covalently immobilized onto a sensor chip (e.g., CM5 chip) surface using standard amine coupling chemistry. The surface is activated with a mixture of EDC and NHS, followed by the injection of the ligand. Remaining active sites are deactivated with ethanolamine.
- **Analyte Injection:** A series of precise concentrations of BI-9321 (analyte) in running buffer are injected sequentially over the sensor surface at a constant flow rate. A typical concentration range would span from 10-fold below to 10-fold above the expected  $K_d$  (e.g., 1 nM to 5  $\mu$ M).
- **Data Acquisition:** The change in refractive index at the surface, measured in Resonance Units (RU), is monitored in real-time to generate a sensorgram. This shows the association of BI-9321 when it is being injected and its dissociation when the injection is replaced by running buffer.
- **Data Analysis:** The resulting sensorgrams are fitted to a 1:1 interaction model. The association rate ( $k_a$ ) and dissociation rate ( $k_d$ ) are calculated. The equilibrium dissociation constant ( $K_d$ ) is then determined by the ratio  $k_d/k_a$ .

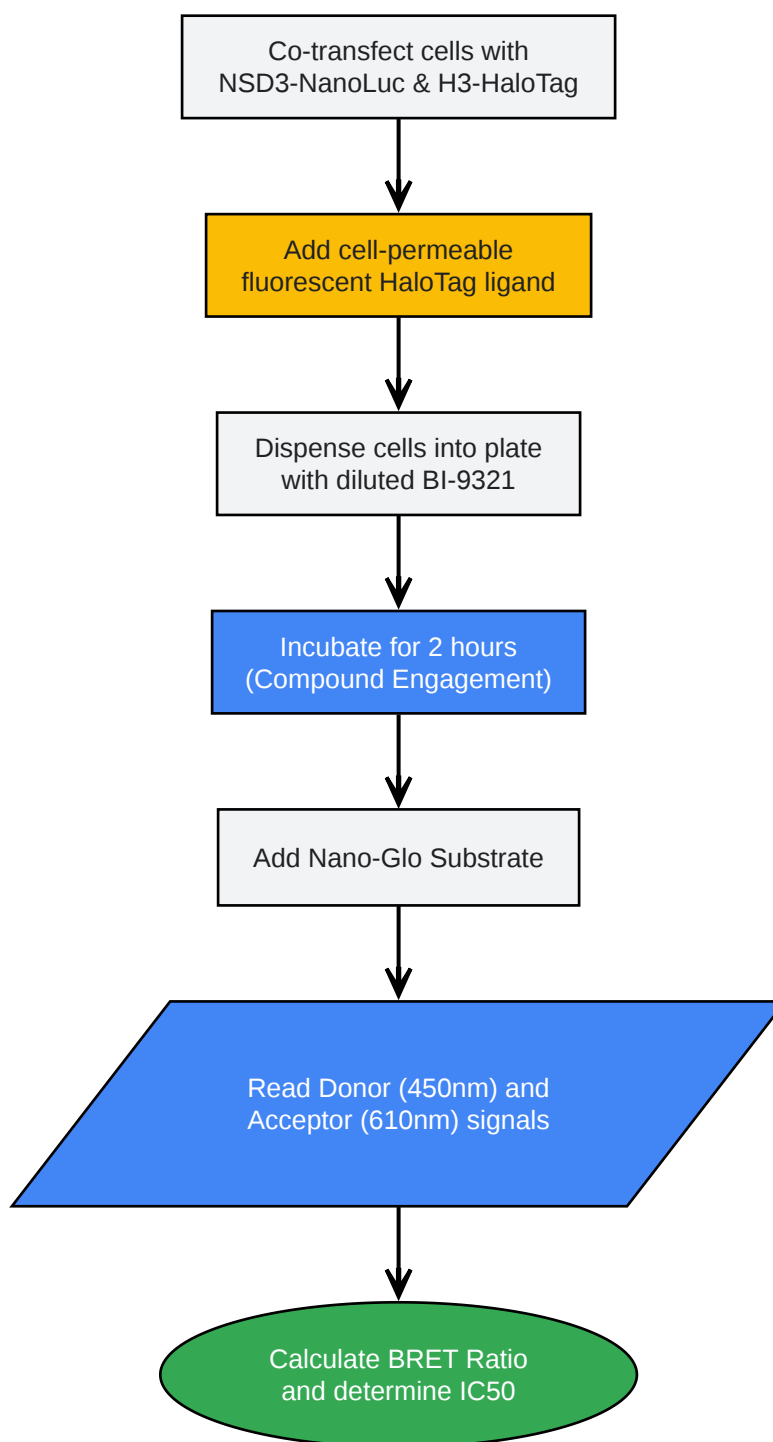
## NanoBRET™ Target Engagement Assay

**Objective:** To measure the apparent intracellular affinity of BI-9321 for NSD3-PWWP1 in live cells.

**Methodology:**

- **Cell Preparation:** HEK293T or U2OS cells are transiently co-transfected with two plasmids: one encoding the NSD3-PWWP1 domain fused to NanoLuc® Luciferase (the energy donor) and another encoding histone H3 fused to HaloTag® (the energy acceptor).
- **Labeling:** The HaloTag® protein is fluorescently labeled by incubating the cells with a cell-permeable HaloTag® NanoBRET® 618 ligand.

- **Compound Treatment:** The transfected and labeled cells are harvested, resuspended, and dispensed into a multi-well assay plate containing serial dilutions of BI-9321 or the negative control BI-9466. Cells are typically incubated with the compound for 2 hours.
- **Substrate Addition:** The NanoBRET® Nano-Glo® Substrate is added to the wells.
- **Signal Detection:** The plate is read on a luminometer capable of detecting two distinct wavelengths: one for the donor emission (~450 nm) and one for the acceptor emission (~610 nm).
- **Data Analysis:** A BRET ratio is calculated (Acceptor Emission / Donor Emission). As BI-9321 displaces the NSD3-PWWP1-NanoLuc fusion from the histone-HaloTag complex, the BRET signal decreases. The IC50 value is determined by plotting the BRET ratio against the compound concentration and fitting the data to a dose-response curve.



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Caption: Workflow for the NanoBRET™ assay to determine cellular target engagement of BI-9321.

## Fluorescence Recovery After Photobleaching (FRAP)

Objective: To confirm cellular target engagement by assessing the mobility of a GFP-tagged NSD3-PWWP1 protein.

Methodology:

- Cell Transfection: U2OS cells are transfected with a vector expressing the NSD3-PWWP1 domain fused to Green Fluorescent Protein (GFP).
- Compound Incubation: Cells are treated with either BI-9321 (e.g., 1-10  $\mu$ M) or a DMSO vehicle control for a specified period.
- Imaging Setup: Cells are imaged on a confocal microscope. A specific region of interest (ROI) within the nucleus is defined.
- Pre-Bleach Imaging: A baseline fluorescence intensity of the ROI is recorded over several frames.
- Photobleaching: A high-intensity laser is used to photobleach the GFP molecules within the ROI, causing a sharp drop in fluorescence.
- Post-Bleach Imaging: Fluorescence intensity in the ROI is monitored over time as unbleached GFP-NSD3-PWWP1 molecules from the surrounding nucleoplasm diffuse back into the bleached area.
- Data Analysis: The rate of fluorescence recovery is measured. A change in the mobile fraction or the recovery half-time of the GFP-fusion protein upon treatment with BI-9321, compared to the control, indicates a change in its binding state and thus confirms target engagement.<sup>[1][10]</sup>

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